molecular formula C15H12FN3S2 B2383926 5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 866041-99-8

5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2383926
CAS No.: 866041-99-8
M. Wt: 317.4
InChI Key: ZTERGLZUNVXTTE-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-fluorobenzylthio group at position 5 and an N-phenylamine group at position 2. Its molecular formula is C₁₅H₁₃FN₄S₂, with a molar mass of 340.42 g/mol . Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S2/c16-12-8-6-11(7-9-12)10-20-15-19-18-14(21-15)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTERGLZUNVXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-fluorobenzyl chloride+5-mercapto-1,3,4-thiadiazole-2-amineK2CO3,DMF,heatN-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl-N-phenylamine\text{4-fluorobenzyl chloride} + \text{5-mercapto-1,3,4-thiadiazole-2-amine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-fluorobenzyl chloride+5-mercapto-1,3,4-thiadiazole-2-amineK2​CO3​,DMF,heat​N-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl-N-phenylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran (THF); room temperature or reflux conditions.

    Substitution: Amines, thiols; organic solvents like dichloromethane or acetonitrile; room temperature or reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated vs. Nitro-Substituted Analogs : The 4-fluorobenzyl group in the target compound confers balanced lipophilicity, whereas nitro-substituted analogs (e.g., ) exhibit stronger enzyme inhibition but may face metabolic instability due to nitro group reduction .
  • Anticancer Selectivity : Schiff base derivatives with thiophen-2-yl substituents () show selective cytotoxicity toward breast cancer cells, likely due to enhanced DNA intercalation or kinase inhibition.
  • Antifungal Potency: Compound 9 (), which retains the 4-fluorophenyl group, demonstrates superior antifungal activity compared to non-fluorinated analogs, suggesting fluorine’s role in membrane penetration.

Key Observations :

  • High-Yield Routes : The use of Friedel-Crafts alkylation () or direct condensation () achieves yields >80%, whereas multi-step syntheses (e.g., ) result in lower yields.
  • Role of Fluorine : Fluorinated starting materials (e.g., 4-fluorobenzyl chloride) are commercially accessible, simplifying synthesis compared to nitro- or indole-containing precursors .
Pharmacological Profile vs. Marketed Thiadiazoles

Compared to clinically used thiadiazoles like acetazolamide (a carbonic anhydrase inhibitor), the target compound lacks a sulfonamide group but shares the thiadiazole core. Its 4-fluorobenzylthio substituent may reduce off-target effects observed in non-selective thiadiazoles .

Biological Activity

5-{[(4-Fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C12H12FN3S2\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{S}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives, including this compound. The compound demonstrates significant cytotoxic effects against several cancer cell lines.

In Vitro Studies

In vitro assessments have shown that this compound exhibits potent anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The IC50 values for these cell lines are critical indicators of the compound's efficacy:

Cell Line IC50 Value (µM) Exposure Time (h)
MCF-72.4448
LoVo23.2948

These results indicate that the compound is particularly effective against MCF-7 cells compared to LoVo cells, suggesting a selective cytotoxic profile that may be beneficial in targeted cancer therapies .

The biological activity of this thiadiazole derivative is attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 and G2/M phases while reducing the S phase population in LoVo cells after 48 hours of treatment. This suggests that it may interfere with DNA synthesis and cellular proliferation .
  • Apoptosis Induction : The cytotoxicity observed is largely due to the induction of apoptotic cell death. Compounds similar to this compound have been shown to activate apoptotic pathways in cancer cells .
  • Inhibition of Key Kinases : Molecular docking studies suggest that this compound can inhibit STAT3 transcriptional activity and CDK9 kinase activity by interacting with their ATP-binding domains. This inhibition is crucial as both STAT3 and CDK9 are implicated in cancer progression and resistance to therapy .

Toxicity Profile

The toxicity assessment conducted using Daphnia tests indicated a low lethality percentage (<20%) even at high concentrations (200 µM). This suggests a favorable safety profile for further development as an anticancer agent .

Comparative Studies

Comparative studies with other thiadiazole derivatives reveal that structural modifications significantly influence biological activity. For instance, derivatives with different substituents on the phenyl ring exhibit varying degrees of potency against cancer cell lines. The presence of electron-withdrawing groups like fluorine enhances the anti-proliferative effects compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Cyclization : Use phosphorus oxychloride (POCl₃) under reflux (90°C for 3 hours) to form the thiadiazole core. Precipitation is achieved by adjusting the pH to 8–9 with ammonia .
  • Purification : Recrystallization from a DMSO/water (2:1) mixture improves purity .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and confirming product identity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • Techniques :

  • ¹H/¹³C NMR : Identify protons on the thiadiazole ring (δ 8.5–9.5 ppm) and aromatic protons from the fluorophenyl group (δ 7.0–7.5 ppm). The sulfanyl (-S-) group may appear as a singlet in the aliphatic region .
  • Mass Spectrometry (MS) : Look for the molecular ion peak (e.g., m/z 305 [M+1] in related thiadiazoles) and fragmentation patterns to confirm the backbone .
  • IR Spectroscopy : Confirm the presence of amine (-NH) stretches (~3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

Q. What common chemical reactions does this compound undergo, and what are the optimal conditions for these transformations?

  • Reactions :

  • Oxidation : Use hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to convert the sulfanyl group to sulfoxide or sulfone derivatives. Solvents like dichloromethane at 0–25°C are ideal .
  • Substitution : The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound for antimicrobial applications?

  • Methodology :

  • Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing fluorine with Cl, Br, or methyl groups) on the phenyl ring.
  • Bioactivity Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values). Correlate electronic/hydrophobic properties with activity .
  • Data Analysis : Use multivariate regression to identify key pharmacophores contributing to efficacy .

Q. What in silico approaches are suitable for predicting the binding affinity of this compound to biological targets like enzymes or receptors?

  • Approaches :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., cytochrome P450, kinase enzymes). Focus on π-π stacking with aromatic residues and hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies for this compound?

  • Strategies :

  • Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Assay Standardization : Compare results under consistent conditions (e.g., cell line, incubation time).
  • Orthogonal Assays : Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .

Q. How can X-ray crystallography be utilized to determine the three-dimensional conformation of this compound, and what challenges might arise during analysis?

  • Methodology :

  • Crystal Growth : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to obtain single crystals.
  • Data Collection : Resolve challenges like twinning or weak diffraction by optimizing cryoprotection (e.g., glycerol) and data collection temperatures (100 K) .
  • Refinement : Compare with analogous thiadiazole structures (e.g., CCDC entries) to validate bond lengths/angles .

Q. What are the best practices for analyzing the pharmacokinetic properties of this compound in preclinical studies?

  • Approaches :

  • Solubility : Measure in PBS (pH 7.4) and simulate intestinal absorption via the Caco-2 cell model .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .
  • Toxicity Screening : Perform Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .

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